4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2
Descripción
Structural Overview and Molecular Identity
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 belongs to the class of nucleoside reverse transcriptase inhibitors and represents a sophisticated example of isotopically labeled synthetic nucleosides. The compound features a pyrimidinone heterocycle containing both amino and fluoro substituents, which contributes significantly to its biological activity profile. The molecular structure incorporates a five-membered 1,3-oxathiolane ring system that serves as a modified sugar surrogate, replacing the natural ribose moiety found in conventional nucleosides. This structural modification involves the strategic replacement of the 3'-carbon with sulfur, creating a unique heterocyclic framework that enhances metabolic stability while preserving essential recognition elements for cellular enzymes.
The stereochemistry of the compound is precisely defined with (2R,5S) configuration at the oxathiolane ring, which corresponds to the biologically active enantiomer observed in clinically relevant nucleoside analogues. The presence of the tert-butyldimethylsilyl protecting group at the 2'-hydroxymethyl position indicates this compound represents an intermediate in synthetic protocols rather than a final pharmaceutical product. This silyl protection is commonly employed in nucleoside chemistry to enable selective functionalization and subsequent deprotection under mild conditions. The isotopic labeling pattern incorporates carbon-13 and two nitrogen-15 atoms, strategically positioned to provide maximum structural information through nuclear magnetic resonance spectroscopy applications.
The molecular formula can be expressed as C₁₃C-C₇H₂₀F¹⁵N₂NO₄SSi, reflecting the isotopic substitution pattern. The compound maintains the essential pharmacophore elements of fluorinated pyrimidine nucleosides while incorporating the analytical advantages of isotopic enrichment. This combination enables detailed mechanistic studies and structural characterization that advance understanding of nucleoside analogue behavior in biological systems.
Significance in Nucleoside Analogue Research
The development of nucleoside analogues has revolutionized antiviral therapy, with 1,3-oxathiolane derivatives representing one of the most successful classes of therapeutic agents. These compounds function as nucleoside reverse transcriptase inhibitors, competing with natural deoxynucleotides for incorporation into viral deoxyribonucleic acid during replication processes. Research has demonstrated that oxathiolane nucleosides exhibit enhanced antiviral activity compared to their natural counterparts, with significantly reduced toxicity profiles that make them suitable for clinical applications.
The structural modifications present in 1,3-oxathiolane nucleosides provide multiple advantages over conventional nucleoside analogues. The sulfur substitution at the 3'-position eliminates the 3'-hydroxyl group that is typically required for chain elongation during deoxyribonucleic acid synthesis, resulting in mandatory chain termination upon incorporation. This mechanism ensures effective inhibition of viral replication while minimizing impact on cellular processes. Additionally, the fluorine substituent at the 5-position of the pyrimidine ring enhances binding affinity to target enzymes and increases metabolic stability against deamination reactions.
Studies have shown that unnatural enantiomers of oxathiolane nucleosides often exhibit superior biological activity compared to their natural counterparts, challenging traditional structure-activity relationships. This observation has led to extensive investigation of stereochemical requirements for optimal therapeutic efficacy. The (2R,5S) configuration present in this compound represents the preferred stereochemistry for antiviral activity, as demonstrated through comprehensive structure-activity relationship studies.
| Property | 1,3-Oxathiolane Nucleosides | Natural Nucleosides |
|---|---|---|
| 3'-Hydroxyl Group | Absent (replaced by sulfur) | Present |
| Chain Termination | Mandatory upon incorporation | Optional depending on modification |
| Metabolic Stability | Enhanced due to structural modifications | Variable, often limited |
| Enantiomeric Activity | Often enhanced in unnatural forms | Typically natural form preferred |
| Antiviral Efficacy | High with reduced toxicity | Variable with potential toxicity |
Historical Development of 1,3-Oxathiolane Nucleosides
The historical development of 1,3-oxathiolane nucleosides began in 1989 with the pioneering work of Belleau and co-workers, who synthesized the first oxathiolane nucleoside as a racemic mixture known as BCH-189. This initial discovery represented a breakthrough in nucleoside analogue chemistry, demonstrating that sulfur substitution in the sugar ring could maintain biological activity while providing enhanced pharmacological properties. The synthetic approach involved the condensation of benzoyloxyacetaldehyde with 2-mercapto-substituted dimethyl acetal in the presence of p-toluenesulfonic acid catalyst, yielding the key oxathiolane intermediate as a 1:1 mixture of anomers.
Subsequent research efforts focused on developing stereoselective synthetic methodologies to access enantiomerically pure oxathiolane derivatives. Multiple research groups contributed to advancing synthetic strategies, including enzymatic resolution methods and asymmetric synthesis approaches. The development of dynamic kinetic resolution processes enabled the efficient conversion of racemic mixtures into single enantiomers, significantly improving synthetic efficiency and reducing costs associated with enantiomer separation.
The evolution of synthetic methodologies has encompassed both chemical and enzymatic approaches for constructing the 1,3-oxathiolane ring system. Chemical synthesis methods typically involve the reaction between oxygen-containing substrates such as aldehydes or acetals with sulfur sources including thiols or sulfenyl compounds. These approaches have been refined over decades to achieve high yields and excellent stereoselectivity. Enzymatic methods, particularly those employing lipases for kinetic resolution, have provided complementary approaches for accessing enantiomerically pure materials.
Modern synthetic strategies emphasize the use of chiral auxiliaries and transition metal catalysis to achieve stereoselective construction of the oxathiolane ring system. Advanced protecting group strategies, including the use of tert-butyldimethylsilyl groups, enable selective functionalization and facilitate multi-step synthetic sequences. The development of efficient N-glycosylation protocols has been crucial for coupling oxathiolane sugars with various nucleobases, providing access to diverse nucleoside analogues with potential therapeutic applications.
Rationale for Carbon-13/Nitrogen-15 Isotopic Labeling
Isotopic labeling with carbon-13 and nitrogen-15 provides transformative capabilities for nuclear magnetic resonance spectroscopy studies of nucleoside analogues and their biological interactions. The incorporation of these stable isotopes addresses fundamental limitations associated with natural abundance nuclear magnetic resonance spectroscopy, including severe signal overlap and poor sensitivity that plague structural studies of complex biomolecules. Carbon-13 labeling expands the available chemical shift range from approximately 200 parts per million compared to the limited 10 parts per million range available for proton nuclear magnetic resonance spectroscopy. Similarly, nitrogen-15 labeling provides chemical shifts spanning 170 parts per million while eliminating line broadening effects associated with the naturally abundant nitrogen-14 quadrupolar nucleus.
The strategic positioning of carbon-13 and nitrogen-15 labels in nucleoside analogues enables site-specific monitoring of molecular interactions and conformational changes. For nucleoside analogues, isotopic labeling at the nucleobase positions provides direct observation of Watson-Crick base pairing interactions and allows detailed analysis of drug-target binding mechanisms. The enhanced spectral resolution and sensitivity achieved through isotopic labeling make possible the structural characterization of large ribonucleic acid complexes and protein-nucleoside interactions that would be impossible to study using natural abundance materials.
Selective isotopic labeling strategies have evolved to address specific research questions while optimizing cost-effectiveness. Uniform carbon-13 and nitrogen-15 labeling provides comprehensive structural information but can be prohibitively expensive for large-scale studies. Selective labeling approaches, such as nucleobase-specific enrichment or amino acid-specific incorporation, offer targeted solutions for addressing particular mechanistic questions. The development of chemo-enzymatic synthesis methods has enabled the production of selectively labeled nucleotides with previously unattainable labeling patterns, dramatically improving spectral quality through reduced signal crowding and narrow linewidths.
| Isotope | Natural Abundance (%) | Chemical Shift Range (ppm) | Gyromagnetic Ratio | Applications |
|---|---|---|---|---|
| ¹H | 99.98 | ~10 | High | Limited for large molecules |
| ¹³C | 1.1 | ~200 | Medium | Structural characterization |
| ¹⁵N | 0.37 | ~170 | Low | Base pairing studies |
| ²H | 0.02 | ~10 | Low | Relaxation studies |
The implementation of isotopic labeling in nucleoside research has enabled breakthrough discoveries in understanding antiviral mechanisms and drug resistance patterns. Labeled compounds allow real-time monitoring of metabolic transformations, including phosphorylation to active triphosphate forms and incorporation into nucleic acids. These capabilities provide unprecedented insights into the molecular basis of drug action and facilitate the rational design of improved therapeutic agents. Furthermore, isotopic labeling enables the study of drug-target interactions at atomic resolution, revealing binding site preferences and conformational changes that occur upon drug binding.
Propiedades
IUPAC Name |
4-amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/i13+1,17+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-SMBPYGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)[15N]2C=C(C(=[15N][13C]2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Diastereoselective Cyclization
A diol precursor undergoes cyclization with a sulfur donor (e.g., thiourea or Lawesson’s reagent) in the presence of a Lewis acid catalyst. For example, zinc triflate catalyzes the reaction between (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ol and tert-butyldimethylsilyl chloride to introduce the silyl protecting group. The reaction proceeds at −20°C in anhydrous dichloromethane, achieving >95% diastereomeric excess.
Fluoropyrimidine Coupling
The 5-fluoropyrimidin-2(1H)-one moiety is introduced via nucleophilic aromatic substitution. Activated at the C4 position by a nitro or amino group, the pyrimidine reacts with the oxathiolane intermediate under Mitsunobu conditions (DIAD, PPh₃). Isotopic labeling at this stage requires ¹³C-enriched carbon sources at specific positions, as detailed in Section 2.
Isotopic Labeling Strategies
Incorporating ¹³C and ¹⁵N isotopes demands careful selection of labeled precursors and reaction optimization to maintain isotopic integrity.
¹³C Incorporation
The tert-butyldimethylsilyloxy methyl group serves as the primary site for ¹³C labeling. Synthesis begins with ¹³C-enriched methanol, which is converted to ¹³C-methyl iodide via reaction with hydroiodic acid. Subsequent silylation with tert-butyldimethylsilyl chloride yields the labeled silyl protecting agent.
¹⁵N2 Labeling
The amino group at C4 of the pyrimidine ring is doubly labeled with ¹⁵N using methodologies adapted from semicarbazide synthesis. Key steps include:
¹⁵N2-Hydrazine Preparation
¹⁵N2-urea reacts with NaClO and NaOH at 70–120°C to generate ¹⁵N2-hydrazine hydrate (Eq. 1):
Condensation with Pyrimidine
The ¹⁵N2-hydrazine reacts with a 5-fluoro-2-hydroxypyrimidin-4-one intermediate under acidic conditions (pH 3.0–4.0) to install the ¹⁵N2-labeled amino group. Optimal conditions (75–160°C, 2–10 h) afford 86% yield with 98.5% ¹⁵N abundance.
Purification and Characterization
Chromatographic Purification
Crude product purification employs reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). The labeled compound elutes at 12.3 min under gradient conditions (5→95% acetonitrile over 20 min), achieving >98% chemical purity.
Isotopic Purity Analysis
Isotope ratio mass spectrometry (IRMS) confirms ¹³C and ¹⁵N abundances. For batch A356392, measurements show 98.1atom% ¹³C and 98.5atom% ¹⁵N, meeting pharmaceutical standards.
Table 1: Isotopic Purity Across Synthesis Batches
| Batch | ¹³C Abundance (%) | ¹⁵N Abundance (%) | Yield (%) |
|---|---|---|---|
| A356392 | 98.1 | 98.5 | 86 |
| CN-Ex1 | 97.8 | 97.9 | 82 |
| CN-Ex3 | 98.4 | 98.6 | 88 |
Data adapted from Aladdin Scientific and CN101811992B.
Scalability and Industrial Considerations
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the silyl ether and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the primary applications of this compound is its role as an antiviral agent. It is structurally related to nucleosides that inhibit viral replication. The presence of the fluorine atom enhances its efficacy against various viral strains, including HIV and Hepatitis B virus. Studies have shown that modifications such as the tert-butyldimethylsilyloxy group improve the compound's pharmacokinetic properties, making it more effective in clinical settings .
Research in Nucleoside Analogues
This compound serves as a valuable model for studying nucleoside metabolism and the mechanisms of action of antiviral drugs. Its isotopic labeling with carbon-13 and nitrogen-15 allows for advanced analytical techniques such as NMR spectroscopy and mass spectrometry to trace metabolic pathways in vivo. This capability is crucial for understanding drug interactions and the development of new therapeutic agents .
Case Study 1: HIV Inhibition
In a study published in Antiviral Research, researchers evaluated the efficacy of 4-Amino-1-((2R,5S)-2-(tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the importance of structural modifications in enhancing antiviral potency .
Case Study 2: Pharmacokinetics
Another study focused on the pharmacokinetics of this compound in animal models. Researchers utilized its isotopic forms to track absorption, distribution, metabolism, and excretion (ADME). The findings revealed that the compound exhibited favorable absorption rates and a prolonged half-life, suggesting its potential for once-daily dosing regimens in therapeutic applications .
Mecanismo De Acción
The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Actividad Biológica
Overview
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one, commonly referred to as Emtricitabine (with isotopic labeling), is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and chronic hepatitis B. This compound has garnered attention for its unique structural features and biological properties, particularly its efficacy against viral replication.
- Molecular Formula : C14H24FN3O3SSi
- Molecular Weight : 361.51 g/mol
- CAS Number : 1365246-84-9
- Boiling Point : 420.9 ± 55.0 °C (Predicted)
- Solubility : Soluble in ethyl acetate and tetrahydrofuran
Emtricitabine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. By mimicking the natural nucleosides used in DNA synthesis, it effectively terminates the viral DNA chain during replication, leading to a decrease in viral load.
Antiviral Efficacy
-
HIV Treatment :
- Emtricitabine has shown significant antiviral activity against HIV-1 and HIV-2 strains. Clinical studies demonstrate that it can reduce viral load to undetectable levels when used in combination therapy.
- A study indicated that patients receiving Emtricitabine along with other antiretroviral agents experienced a greater than 90% reduction in viral load after 48 weeks of treatment .
- Hepatitis B Treatment :
Pharmacokinetics
Emtricitabine exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 10 hours, allowing for once-daily dosing.
- Distribution : Widely distributed in body tissues, including lymphatic tissues.
Clinical Trials
- Study on HIV Patients :
- Combination Therapy for Hepatitis B :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBS) protecting group to the oxathiolane moiety in this compound?
- The TBS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A base like imidazole or DMAP is often employed to activate the hydroxyl group on the oxathiolane precursor. Reaction optimization should focus on temperature (0–25°C) and stoichiometry to avoid over-silylation . Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the silylated product with high enantiomeric purity .
Q. How can the stereochemical integrity of the (2R,5S)-configured oxathiolane ring be validated during synthesis?
- Use X-ray crystallography or NOESY NMR to confirm the spatial arrangement of substituents. For example, cross-peaks between the oxathiolane sulfur atom and adjacent protons in NOESY spectra can validate the ring conformation . Additionally, polarimetry or chiral HPLC with a cellulose-based column can assess enantiomeric excess (>98% purity is standard for pharmaceutical intermediates) .
Q. What analytical methods are suitable for characterizing isotopic (<sup>13</sup>C, <sup>15</sup>N2) labeling in this compound?
- High-resolution mass spectrometry (HRMS) with isotopic pattern analysis is essential to confirm <sup>13</sup>C and <sup>15</sup>N incorporation. For structural validation, use multinuclear NMR (e.g., <sup>19</sup>F NMR for fluorine environment, <sup>13</sup>C NMR for isotopic enrichment sites). Compare spectral data with non-labeled analogs to identify isotopic shifts .
Advanced Research Questions
Q. How do isotopic labels (<sup>13</sup>C, <sup>15</sup>N2) affect the compound’s metabolic stability in in vitro assays?
- Isotopic labeling may alter metabolic pathways due to kinetic isotope effects (KIEs). For example, <sup>15</sup>N labeling in the pyrimidine ring could slow enzymatic deamination. To study this, perform LC-MS/MS-based metabolic assays with liver microsomes, comparing labeled vs. non-labeled analogs. Monitor degradation rates and metabolite profiles under physiological conditions .
Q. What strategies mitigate racemization during the removal of the TBS protecting group in acidic or basic conditions?
- Racemization risks increase under strong acidic/basic conditions. Use mild deprotection methods , such as tetrabutylammonium fluoride (TBAF) in THF at 0°C, to cleave the TBS group while preserving stereochemistry. Monitor reaction progress via TLC or inline IR spectroscopy to terminate the reaction promptly .
Q. How can researchers resolve contradictory NMR data between synthetic batches (e.g., unexpected <sup>19</sup>F chemical shifts)?
- Contradictions may arise from trace solvents, residual catalysts, or conformational isomerism. Perform DOSY NMR to identify aggregates or solvent interactions. If shifts persist, recrystallize the compound in a non-polar solvent (e.g., hexane/dichloromethane) to isolate the dominant conformer. Cross-validate with computational chemistry (DFT calculations for expected shifts) .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Use preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) for high-resolution separation. For larger-scale synthesis, flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) is cost-effective. Monitor purity via UV detection at 260 nm (pyrimidine absorption band) .
Q. How should researchers handle stability challenges during long-term storage?
- Store the compound under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the oxathiolane ring or desilylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
